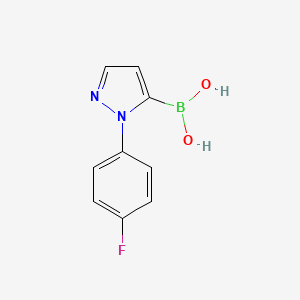
1-(4-Fluorophenyl)-1H-pyrazol-5-ylboronic acid
Katalognummer B8338971
Molekulargewicht: 205.98 g/mol
InChI-Schlüssel: AMQOZHAHWBJSOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US09365550B2
Procedure details


To a stirred solution of commercially available 1-(4-fluorophenyl)-1H-pyrazole [CAS No 81329-32-0] (1.6 g, 9.87 mmol) in THF (39.5 ml) was added drop wise at −78° C. under nitrogen atmosphere N-butyllithium (1.6 N in hexane, 6.47 ml, 10.4 mmol). After the mixture was allowed to stir at −78° C. for 1 h triisopropyl borate (7.65 g, 9.35 ml, 39.5 mmol) was added at −78° C. The mixture was allowed to stir at −78° C. for 1 h, gradually warmed to room temperature, and the pH of the mixture was adjusted to 5 with 1 M HCl solution. The mixture was evaporated and the remaining water layer extracted with ethyl acetate (2×30 ml). The combined organic layers were washed with brine (30 ml), dried over MgSO4 and evaporated. The raw product was purified by column chromatography on silica gel (dichloromethane/MeOH) and trituration (diethyl ether/hexane) to yield the title compound as a white solid (479 mg, 24%), MS (ISN) m/z=205.0 [(M−H)−], mp 115° C.





Name
Yield
24%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][CH:10]=[N:9]2)=[CH:4][CH:3]=1.[Li+].CCC[CH2-].[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C.Cl>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:12]([B:18]([OH:23])[OH:19])=[CH:11][CH:10]=[N:9]2)=[CH:6][CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC=C1
|
|
Name
|
|
|
Quantity
|
6.47 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CCC[CH2-]
|
|
Name
|
|
|
Quantity
|
39.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
9.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at −78° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at −78° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
gradually warmed to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the remaining water layer extracted with ethyl acetate (2×30 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (30 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The raw product was purified by column chromatography on silica gel (dichloromethane/MeOH) and trituration (diethyl ether/hexane)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC=C1B(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 479 mg | |
| YIELD: PERCENTYIELD | 24% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
